molecular formula C10H14N2O2 B12992744 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid

Cat. No.: B12992744
M. Wt: 194.23 g/mol
InChI Key: YNODUZRZFIDZFW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of pyrrole and pyrazole precursors. For instance, the preparation can start with the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for esterification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . The compound’s structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid apart is its unique combination of pyrrole and pyrazole rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-2-7-8(6-10(13)14)11-12-5-3-4-9(7)12/h2-6H2,1H3,(H,13,14)

InChI Key

YNODUZRZFIDZFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCN2N=C1CC(=O)O

Origin of Product

United States

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